molecular formula C12H9ClO2S B085492 (8-Chloro-1-naphthylthio)acetic acid CAS No. 129-94-2

(8-Chloro-1-naphthylthio)acetic acid

Cat. No. B085492
CAS RN: 129-94-2
M. Wt: 252.72 g/mol
InChI Key: WPNAGQJVWAFQJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(8-Chloro-1-naphthylthio)acetic acid” often involves reactions that introduce specific functional groups into the naphthalene ring. For instance, Horaguchi et al. (1982) describe the synthesis of furan derivatives from (8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetic acids through reactions with acetic anhydride and sodium acetate, producing a mixture of furans and lactones. The process is influenced by substituents on the benzene ring, highlighting the complex interplay between structure and reactivity in such molecules (Horaguchi, Hara, & Suzuki, 1982).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, including chloro- and naphthylthio-substituted compounds, is characterized by the arrangement of atoms and functional groups around the naphthalene core. Structural analysis often involves techniques such as NMR and X-ray crystallography, providing insights into the geometry, electronic structure, and potential reactivity of these compounds. For example, studies on similar naphthalene derivatives have elucidated the roles of substituents in determining molecular conformations and electronic properties, impacting their chemical behavior and potential applications (Chen et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving “(8-Chloro-1-naphthylthio)acetic acid” and similar compounds can include halogenation, nucleophilic substitution, and addition reactions. The presence of chloro and naphthylthio groups affects the compound’s reactivity, enabling selective transformations under various conditions. The chlorination reactions discussed by Cum, Mare, and Johnson (1967) exemplify the complexity of such processes, where products of substitution and addition are obtained, highlighting the influence of molecular structure on reaction pathways (Cum, Mare, & Johnson, 1967).

Scientific Research Applications

Organic Acids in Acidizing Operations

Organic acids, including acetic acid, serve as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations in the oil and gas industry. These acids are preferred due to their less corrosive nature and better performance in high-temperature applications. They are used for formation damage removal, dissolution of minerals, and as intensifiers to reduce corrosion rates in high-temperature operations. However, their main limitation is the solubility of reaction product salts. For instance, acetic and lactic acids are used to dissolve drilling mud filter cakes, and citric acid is often used as an iron sequestering agent (Alhamad et al., 2020).

Disinfection of Wastewater

Peracetic acid, closely related to acetic acid, is recognized for its strong disinfectant properties with a broad spectrum of antimicrobial activity. It is increasingly used for wastewater effluent disinfection due to its effectiveness even in the presence of heterogeneous organic matter, lack of persistent toxic or mutagenic residuals, and small dependence on pH. However, its use increases organic content in the effluent due to acetic acid formation and has a relatively high cost, which may decrease with increased production (Kitis, 2004).

Industrial Cleaning

Acetic acid is used in industrial cleaning processes, including acid cleaning, pickling, and descaling. It's part of the acidic media utilized for cleaning purposes, and its use necessitates corrosion inhibitors to prevent metallic dissolution. Organic inhibitors, especially those containing heteroatoms (O, S, N, and P) and π-electrons, are effective in preventing corrosion of metals and alloys in these acidic solutions (Goyal et al., 2018).

Fruit Growth Regulation

Naphthalene acetic acid plays a significant role in fruit growth by promoting cell division and enlargement. It enters plants through various means and enhances the growth rate and size of the fruit at harvest, thus improving fruit quality. However, high concentrations can be toxic to plants and inhibit various metabolic reactions (Singh et al., 2017).

Pervaporation Separation

Acetic acid is crucial in industries due to its extensive use and the need for its recycling after separation from aqueous streams. Pervaporation (PV) separation is a membrane-based process that has gained attention as an economical and environmentally friendly method for separating acetic acid from water. This process is particularly useful due to the difficulty of separating acetic acid and water through conventional distillation methods (Aminabhavi & Toti, 2003).

Safety And Hazards

“(8-Chloro-1-naphthylthio)acetic acid” may cause skin and eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with plenty of water .

properties

IUPAC Name

2-(8-chloronaphthalen-1-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-9-5-1-3-8-4-2-6-10(12(8)9)16-7-11(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNAGQJVWAFQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156029
Record name (8-Chloro-1-naphthylthio)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Chloro-1-naphthylthio)acetic acid

CAS RN

129-94-2
Record name 2-[(8-Chloro-1-naphthalenyl)thio]acetic acid
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Record name (8-Chloro-1-naphthylthio)acetic acid
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Record name (8-Chloro-1-naphthylthio)acetic acid
Source EPA DSSTox
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Record name (8-chloro-1-naphthylthio)acetic acid
Source European Chemicals Agency (ECHA)
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Record name (8-CHLORO-1-NAPHTHYLTHIO)ACETIC ACID
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